molecular formula C13H16O4 B2679082 [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate CAS No. 1801627-53-1

[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate

Cat. No.: B2679082
CAS No.: 1801627-53-1
M. Wt: 236.267
InChI Key: FJEYWANPLCAVOX-VXGBXAGGSA-N
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Description

Properties

IUPAC Name

[(2R,3R)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-2-4-10(5-3-9)13(15)17-8-12-11(14)6-7-16-12/h2-5,11-12,14H,6-8H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYWANPLCAVOX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield [(2R,3R)-3-oxotetrahydrofuran-2-yl]methyl 4-methylbenzoate.

    Reduction: Reduction of the ester group can produce [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methanol and 4-methylbenzoic acid.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Antimicrobial Properties

Research has indicated that derivatives of hydroxytetrahydrofuran compounds exhibit antiviral and antimicrobial activities. Specifically, the structural features of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate may contribute to its efficacy against certain pathogens. Studies have shown that compounds with similar structures can inhibit viral replication and bacterial growth, suggesting potential applications in developing new antiviral and antimicrobial agents .

1.2 Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its potential as a drug delivery system. Its hydroxyl group can facilitate interactions with drug molecules, improving solubility and bioavailability. This property is particularly relevant for poorly soluble drugs, making this compound a candidate for formulating advanced drug delivery systems .

Polymer Science

2.1 Biodegradable Polymers

The incorporation of this compound into polymer matrices has been investigated for creating biodegradable materials. The compound can act as a plasticizer or a monomer in polyesters, contributing to the development of environmentally friendly materials that degrade under natural conditions. This application is crucial for addressing plastic waste issues .

2.2 Coatings and Adhesives

Due to its favorable chemical properties, this compound can be utilized in formulating coatings and adhesives with improved performance characteristics such as adhesion strength and resistance to environmental degradation. The unique structure allows for modifications that can enhance the durability and functionality of these materials .

Organic Synthesis

3.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and acylation reactions. Researchers have utilized this compound to synthesize more complex molecules that may have pharmaceutical or industrial applications .

3.2 Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis processes. It can be used to produce enantiomerically pure compounds that are essential in the pharmaceutical industry, where the chirality of a drug molecule can significantly affect its biological activity.

Case Studies

Study Application Findings
Study on Antiviral ActivityMedicinal ChemistryDemonstrated effectiveness against specific viral strains; potential for drug development .
Biodegradable Polymer DevelopmentPolymer ScienceSuccessfully incorporated into PLA matrices; enhanced degradation rates observed .
Asymmetric Synthesis TechniquesOrganic SynthesisUtilized as a chiral building block; high yields of desired enantiomers achieved.

Mechanism of Action

The mechanism of action of [(2R,3R)-3-hydroxytetrahydrofuran-2-yl]methyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ester groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Structural Differences Potential Applications
This compound 1801627-53-1 C₁₃H₁₆O₄ 236.26 - 4-Methylbenzoate ester
- (2R,3R)-THF backbone
Reference compound Lab intermediate
((2R,3S,4S,5S)-3-Fluoro-4-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl benzoate 237410-13-8 C₁₃H₁₅FO₅ 270.26 - Fluorine at 3S
- Methoxy at 5S
- Benzoate (not 4-methyl)
Fluorine enhances electronegativity; methoxy increases hydrophilicity Pharmaceutical intermediates (fluorinated drugs)
(2S,3R,5R)-5-Chloro-2-(((4-methylbenzoyl)oxy)-methyl)tetrahydrofuran-3-yl 4-methylbenzoate N/A C₂₁H₂₁ClO₅ 388.84 - Chlorine at 5R
- Dual 4-methylbenzoate groups
Chlorine increases lipophilicity; bulkier structure Agrochemical or medicinal chemistry (chlorinated analogs)
(2R,3R)-3-Hydroxy-2,4-dimethylpentyl benzoate 82306-51-2 C₁₄H₂₀O₃ 236.31 - Pentyl backbone (non-cyclic)
- 2,4-dimethyl substituents
Flexible chain vs. rigid THF ring Flavor/fragrance or polymer additives
((2R,3R,4R)-3-(Benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl benzoate 874638-80-9 C₂₀H₁₇FO₆ 372.34 - Fluorine and methyl at 4R
- Ketone at 5-position
Oxo group introduces reactivity Fluorinated drug precursors

Key Findings from Comparative Analysis

a) Impact of Halogenation
  • Chlorine : The chlorinated analog ( ) shows significantly higher molecular weight (388.84 vs. 236.26) and lipophilicity, which may improve membrane permeability but raise toxicity concerns.
b) Backbone Rigidity vs. Flexibility
  • The target compound’s THF ring (rigid) contrasts with the pentyl chain in , which offers conformational flexibility. Rigid structures are preferred in enantioselective catalysis, while flexible backbones may suit polymer applications.
c) Steric and Electronic Effects
  • Methoxy and hydroxyl groups ( ) enhance hydrogen-bonding capacity, affecting solubility and crystallinity.

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